Julolidine hydrobromide

Description

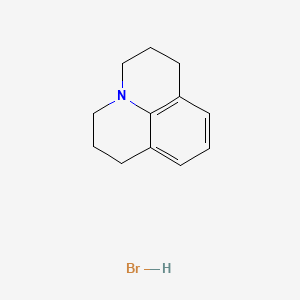

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWBRFVBPGPEOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCCN3C1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482656 |

Source

|

| Record name | Julolidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83646-41-7 |

Source

|

| Record name | Julolidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Julolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Properties of Julolidine Hydrobromide: A Technical Guide

Executive Summary

Julolidine hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine).[1] While the free base is a ubiquitously used intermediate in the synthesis of high-performance fluorescent dyes, the hydrobromide salt represents a critical stabilization form.[1] It arrests the oxidation sensitivity of the electron-rich nitrogen center, allowing for long-term storage and precise stoichiometry in reaction planning.[1]

This guide details the chemical behavior of the julolidine moiety, emphasizing the structural rigidity that defines its utility in "push-pull" chromophores and molecular rotors.[1]

Physicochemical Profile

The transition from julolidine free base to its hydrobromide salt alters physical properties significantly, primarily affecting solubility and thermal stability.[1] The salt form effectively "banks" the reactivity of the nitrogen lone pair until released by a base.[1]

Comparative Data Table

| Property | Julolidine (Free Base) | Julolidine Hydrobromide |

| CAS Number | 479-59-4 | 83646-41-7 |

| Formula | ||

| Molecular Weight | 173.26 g/mol | 254.17 g/mol |

| Physical State | Colorless/Pale solid or liquid | White crystalline powder |

| Melting Point | 34–40 °C | 239–242 °C |

| Solubility | Organic solvents (DCM, Toluene) | Water, Methanol, DMSO |

| Stability | Air-sensitive (oxidizes to red) | Stable solid; Hygroscopic |

| Acidity ( | ~5.7 (Conjugate acid) | N/A (Salt form) |

Structural Analysis: The "Locked" Nitrogen

The chemical uniqueness of julolidine stems from its fused ring system.[1] In typical anilines (like N,N-diethylaniline), the alkyl chains can rotate, allowing the nitrogen lone pair to decouple from the phenyl ring's

In julolidine, the trimethylene bridges lock the nitrogen lone pair into a planar conformation with the benzene ring.[1] This results in:

-

Maximal Orbital Overlap: The

interaction is permanent.[1] -

Enhanced Nucleophilicity: The C-9 position (para to nitrogen) is exceptionally electron-rich.[1]

-

Low Oxidation Potential: It is more easily oxidized than non-rigid analogs, necessitating the HBr salt form for storage.[1]

Figure 1: Structural comparison illustrating why Julolidine's rigidity prevents non-radiative decay via Twisted Intramolecular Charge Transfer (TICT), making it superior for dye synthesis.[1]

Synthetic Utility & Reactivity[1][5]

The hydrobromide salt is typically converted back to the free base in situ or immediately prior to reaction to restore nucleophilicity.[1] Once free, the molecule acts as a potent coupling partner.[1]

Electrophilic Aromatic Substitution (EAS)

The C-9 position is the primary reactive site.[1] The electron density provided by the locked nitrogen makes julolidine highly susceptible to electrophilic attack.[1]

-

Vilsmeier-Haack Formylation: Reacting with

yields 9-formyljulolidine, a universal precursor for coumarin and hemicyanine dyes.[1] -

Bromination: Controlled bromination yields 9-bromojulolidine, used in cross-coupling reactions (Suzuki-Miyaura).[1]

Mechanism of Action in Molecular Rotors

Julolidine derivatives are "molecular rotors."[1] In low-viscosity solvents, the excited state can relax non-radiatively by twisting.[1] In high-viscosity environments (like cell membranes or polymerizing plastics), this twisting is mechanically suppressed, forcing relaxation via fluorescence.[1] This makes julolidine-based dyes excellent microviscosity sensors .[1]

Experimental Protocol: Salt-Based Purification

Context: Researchers often synthesize julolidine from tetrahydroquinoline and 1-bromo-3-chloropropane.[1] The crude product is an oily mixture containing unreacted amines.[1] The following protocol uses the HBr salt formation as a self-validating purification step , exploiting the high melting point and crystallization properties of Julolidine HBr.

Reagents

-

Crude Julolidine reaction mixture[1]

-

Hydrobromic acid (48% aq) or HBr in Acetic Acid

-

Ethanol (cold)

-

Diethyl Ether[1]

Step-by-Step Methodology

-

Extraction: Dissolve the crude organic residue in a minimal amount of Ethanol.

-

Acidification: Dropwise, add concentrated HBr (48%) with vigorous stirring.

-

Observation: The solution will warm (exothermic protonation).

-

Checkpoint: Monitor pH; ensure pH < 2.[1]

-

-

Crystallization: Cool the mixture to 0°C. If precipitation is slow, add Diethyl Ether until turbidity persists, then refrigerate overnight.

-

Why: Julolidine HBr is insoluble in ether/cold ethanol, while impurities often remain in solution.[1]

-

-

Filtration: Filter the white/off-white precipitate under vacuum.[1] Wash the cake with cold Acetone/Ether (1:1).

-

Result: This solid is Julolidine Hydrobromide .[1] It can be stored indefinitely without oxidation (unlike the oil).

-

-

Liberation (Optional): To recover the base for synthesis:

Figure 2: Purification workflow utilizing the solubility differential between the crude base and the hydrobromide salt.[1]

Handling and Safety

Julolidine hydrobromide is classified as acutely toxic and corrosive.[1]

-

Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns).[1][2]

-

Storage: The HBr salt is hygroscopic.[1] Store in a desiccator at room temperature. The free base must be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (reddening).

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1] The dust of the salt form is a respiratory irritant.[1]

References

-

Glass, D. B., & Weissberger, A. (1946).[1] Julolidine Synthesis. Organic Syntheses, 26, 40. Retrieved January 28, 2026, from [Link][1]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12255670, Julolidine hydrobromide. Retrieved January 28, 2026, from [Link][1]

-

Barbero, N., et al. (2012).[1] Synthesis, optical characterization and crystal structure of a phenylazojulolidine derivative. Dyes and Pigments, 92(3), 1177-1183.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Julolidine Hydrobromide: Structural Rigidity in Photonic Applications

Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Photophysics Specialists

Executive Summary

Julolidine hydrobromide (CAS 83646-41-7) represents a critical structural motif in the design of high-performance photonic materials. Unlike flexible aniline derivatives, the julolidine core features a fused tricyclic system—specifically, 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine.[1] This architecture locks the nitrogen lone pair into a planar configuration with the aromatic ring, significantly reducing non-radiative decay via bond rotation. Consequently, julolidine derivatives serve as the "engine" for molecular rotors, viscosity sensors, and high-quantum-yield laser dyes. This guide details the molecular architecture, validated synthetic protocols, and the mechanistic logic driving its application in bioimaging and optoelectronics.[1]

Molecular Architecture & Physicochemical Profile[2]

The defining feature of julolidine is the constraint of the nitrogen atom within two saturated six-membered rings fused to the benzene core. In unconstrained analogs like

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide |

| Common Name | Julolidine Hydrobromide |

| CAS Number | 83646-41-7 (Salt) / 479-59-4 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 254.17 g/mol |

| Melting Point | 239–242 °C (Salt) vs 34–36 °C (Free Base) |

| Solubility | Soluble in water, ethanol, methanol; sparingly soluble in non-polar solvents.[1][2] |

| pKa (Conjugate Acid) | ~5.7 (Estimated for the tertiary amine) |

| Crystal Habit | Monoclinic (typical for derivatives), forming envelope conformations in saturated rings. |

Synthetic Engineering & Protocols

The synthesis of Julolidine Hydrobromide typically proceeds via the alkylation of tetrahydroquinoline, followed by salt formation to ensure stability. The free base is prone to oxidation (reddening upon air exposure), making the hydrobromide salt the preferred form for storage.

DOT Diagram 1: Synthetic Pathway Logic

Caption: Step-wise cyclization of tetrahydroquinoline to the rigid julolidine core, followed by stabilization as a hydrobromide salt.[2]

Protocol: Synthesis of Julolidine Hydrobromide

Safety Note: 1-bromo-3-chloropropane is toxic. Perform all steps in a fume hood. Julolidine is a skin irritant.[2][3]

Step 1: Cyclization to Julolidine Free Base

-

Charge: In a 1L round-bottom flask, combine 0.5 mol (66.5 g) of 1,2,3,4-tetrahydroquinoline and 2.5 mol (400 g) of 1-bromo-3-chloropropane. Note: Excess alkyl halide acts as the solvent.

-

Reflux: Heat the mixture in an oil bath at 150–160°C for 20 hours. Evolution of HBr and HCl gas will occur; trap acidic vapors.

-

Workup: Cool the mixture. Add 50 mL concentrated HCl in 500 mL water. Steam distill to remove excess 1-bromo-3-chloropropane.

-

Neutralization: Basify the aqueous residue with 40% NaOH (approx. 75 mL) until pH > 12.

-

Extraction: Extract the liberated oil with diethyl ether (

mL). Dry over NaOH pellets. -

Purification: Distill under reduced pressure. Collect the fraction boiling at 105–110°C / 1 mmHg. The product solidifies on cooling (MP ~39°C).[4]

Step 2: Conversion to Hydrobromide Salt

-

Dissolution: Dissolve 10 g of the freshly distilled Julolidine free base in 50 mL of anhydrous ethanol or diethyl ether.

-

Acidification: Dropwise add 48% hydrobromic acid (or HBr in acetic acid) with stirring until the solution is acidic (pH ~2).

-

Precipitation: The hydrobromide salt will precipitate as a white/off-white solid. If using ethanol, adding cold diethyl ether can drive precipitation.

-

Filtration: Filter the solid and wash with cold ether.

-

Recrystallization: Recrystallize from ethanol/methanol to yield pure Julolidine Hydrobromide (MP 239–242°C).

Mechanistic Functionality: The Molecular Rotor

Julolidine is the archetype for "molecular rotors."[1] Its utility in bioimaging and viscosity sensing relies on the competition between fluorescence and non-radiative decay.

The Mechanism:

-

Excitation: Upon photon absorption, the molecule enters an excited state (

). -

Viscosity Dependence:

-

Low Viscosity: The excited molecule can undergo intramolecular rotation (twisting). This leads to a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (heat). Result: Low Fluorescence.

-

High Viscosity (or Rigid Binding): The environment physically hinders rotation. The molecule is forced to relax radiatively. Result: High Fluorescence.[5]

-

This mechanism makes julolidine derivatives (e.g., DCVJ, CCVJ) ideal for measuring blood viscosity, cell membrane fluidity, or protein aggregation (e.g., Amyloid-

DOT Diagram 2: Viscosity-Dependent Fluorescence Logic

Caption: Logic flow of the molecular rotor effect. Viscosity determines the pathway between thermal decay (TICT) and fluorescence.

Applications in Drug Development & Diagnostics

A. Neurodegenerative Disease Probes

Julolidine derivatives act as "turn-on" sensors for amyloid fibrils. The hydrophobic, rigid binding pockets of amyloid plaques restrict the rotation of the julolidine moiety, triggering strong fluorescence. This is critical for in vitro screening of Alzheimer's therapeutic candidates.

B. RNA Imaging

Recent developments utilize cationic julolidine-azolium conjugates (e.g., BTZ-JLD) that selectively bind to RNA in live cells. The interaction restricts the donor-acceptor rotation, allowing for high-contrast imaging of nucleoli without the background noise typical of flexible dyes.

C. Nonlinear Optical (NLO) Materials

The high electron-donating capacity of the julolidine nitrogen, combined with its fixed planarity, makes it a superior donor for "push-pull" chromophores used in electro-optic modulators and frequency doublers.

References

-

Glass, D. B., & Weissberger, A. (1955).[1][6] Julolidine. Organic Syntheses, Coll. Vol. 3, p. 504.[6]

-

Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry, 8(8), 1735-1752.

-

Mondal, I. C., et al. (2023).[5] Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Organic & Biomolecular Chemistry.

-

Sigma-Aldrich. (n.d.).[7][2] Julolidine hydrobromide Product Specification.

-

PubChem. (n.d.).[2] Julolidine hydrobromide Compound Summary. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Julolidine hydrobromide | C12H16BrN | CID 12255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Julolidine | 479-59-4 [chemicalbook.com]

- 7. 久洛利定 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Synthesis Pathways for Julolidine Hydrobromide

Executive Summary & Strategic Analysis

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a pivotal heterocyclic building block, distinguished by its rigid nitrogen lone pair. This structural constraint enforces planarity, maximizing orbital overlap with the aromatic system.[1] Consequently, julolidine derivatives serve as superior electron donors in push-pull chromophores, molecular rotors, and nonlinear optical materials.[1]

While the free base is a liquid or low-melting solid prone to oxidation (reddening) upon air exposure, the hydrobromide salt is the preferred form for storage and handling in drug development and materials science.[1] It offers enhanced thermal stability, precise stoichiometry for molar dosing, and resistance to photo-oxidation.[1]

This guide details the synthesis of Julolidine Hydrobromide via the Tetrahydroquinoline (THQ) Annulation Route .[1] This pathway is selected over the direct aniline alkylation method due to its higher convergence, superior yield profiles (typically >75% vs. <40%), and reduced formation of quaternary ammonium side products.[1]

Retrosynthetic Logic

The synthesis of the julolidine skeleton requires the formation of two six-membered rings fused to a benzene core.[1]

-

Disconnection A (Aniline Route): Requires a double alkylation of aniline with a C3 fragment.[1] This is entropically disfavored and prone to uncontrolled polymerization.[1]

-

Disconnection B (Tetrahydroquinoline Route): Starts with one ring already formed.[1] The reaction becomes a mono-alkylation followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type).[1] This is the kinetically favored approach.[1]

Pathway Visualization[1]

Figure 1: Retrosynthetic disconnection showing the Tetrahydroquinoline (THQ) route as the logical entry point.

Experimental Protocol: The THQ Annulation Route

This protocol is adapted from the classical Glass & Weissberger method (Organic Syntheses, Coll.[1] Vol. 3), optimized for modern laboratory safety and purity requirements.

Phase 1: Synthesis of Julolidine Free Base[1]

Reaction Overview:

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | 133.19 | 1.0 | 66.5 g (0.5 mol) | Substrate |

| 1-Bromo-3-chloropropane | 157.44 | 2.5 | 200 g (~1.25 mol) | Alkylating Agent |

| Sodium Hydroxide (40% aq) | 40.00 | Excess | ~75 mL | Neutralization |

| Diethyl Ether | 74.12 | - | 300 mL | Extraction Solvent |

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

-

Addition: Charge the flask with 66.5 g of 1,2,3,4-tetrahydroquinoline and 200 g of 1-bromo-3-chloropropane.

-

Why Excess Halide? The excess 1-bromo-3-chloropropane acts as the solvent and drives the kinetics of the initial N-alkylation, preventing dimer formation.[1]

-

-

Reflux (The Cyclization): Heat the oil bath to 150–160°C . Maintain reflux for 20 hours .

-

Workup:

-

Cool the mixture to ~60°C.

-

Add 50 mL conc. HCl in 500 mL water.

-

Steam Distillation: Perform steam distillation to remove unreacted 1-bromo-3-chloropropane.[1] Continue until the distillate is clear.

-

Validation: Check the distillate by TLC to ensure no amine is being lost (Julolidine stays in the acid pot).[1]

-

-

Isolation:

-

Purification (Distillation): Distill the residue under vacuum.

-

Target Fraction: Collect the fraction boiling at 105–110°C at 1 mmHg .

-

Yield: Expect 65–70 g (75–80%) of a colorless oil that solidifies upon cooling (mp 39–40°C).[1]

-

Phase 2: Conversion to Julolidine Hydrobromide[1]

The free base is susceptible to oxidation (turning pink/red).[1] Conversion to the HBr salt locks the nitrogen lone pair, preventing oxidation.[1]

Protocol:

-

Dissolution: Dissolve 10.0 g (57.7 mmol) of freshly distilled Julolidine free base in 50 mL of anhydrous Ethanol (EtOH) or Ethyl Acetate.

-

Note: Ethyl acetate often yields whiter crystals; Ethanol yields larger crystals.[1]

-

-

Acidification: Place the flask in an ice bath (0°C). Dropwise, add Hydrobromic acid (48% aq) or, preferably, 33% HBr in Acetic Acid (approx. 10-12 mL) with vigorous stirring.

-

Precipitation:

-

Recrystallization: Filter the crude salt. Recrystallize from boiling Ethanol/Acetone (1:1).

-

Drying: Dry in a vacuum oven at 60°C for 12 hours over

.

Product Specification:

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: >200°C (decomposition).[1]

-

Solubility: Soluble in water, DMSO, Methanol.[1]

Mechanistic Pathway[1][5][7][8]

The reaction mechanism highlights the importance of the leaving group hierarchy (Br vs Cl) and the thermal requirement for the Friedel-Crafts alkylation.[1]

Figure 2: Mechanistic flow.[1][6] Note that Bromine is displaced first due to weaker bond strength, leaving the Chloride for the high-temperature cyclization step.[1]

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete cyclization (Step 2). | Ensure oil bath temperature is strictly >150°C. The ring closure has a high activation energy.[1] |

| Red/Pink Product | Oxidation of the free base.[1] | Distill under inert atmosphere ( |

| Emulsions during Workup | Density similarity between organic/aq phase.[1] | Add brine (NaCl sat.) to the aqueous phase.[1] Filter through Celite if solid particulates are present.[1] |

| Sticky Salt | Hygroscopic impurities.[1] | Use anhydrous HBr in Acetic Acid instead of aqueous HBr. Wash precipitate thoroughly with dry ether.[1] |

References

-

Glass, D. B.; Weissberger, A. (1955).[1] "Julolidine".[1][4][5][6][7][8][9][10][11] Organic Syntheses, Collective Volume 3, p. 504.[1]

- Foundational text for the THQ + 1-bromo-3-chloropropane route.

-

Varejão, J. O. S., et al. (2019).[1] "Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure". European Journal of Organic Chemistry, 2019(26), 4273–4310.[1]

- Comprehensive review of synthesis strategies and derivative applic

-

Katritzky, A. R., et al. (1996).[1][11] "Convenient Synthesis of Julolidines Using Benzotriazole Methodology". The Journal of Organic Chemistry, 61(9), 3117-3126.[1][11]

-

Smith, P. A. S.; Yu, T. Y. (1952).[1] "Julolidine and some of its derivatives".[1][4][5][6][7][8][12] Journal of the American Chemical Society, 74(4), 1096–1098.[1]

-

Early characterization of chemical properties and salt forms.[1]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8642764B1 - Julolidine conjugates and methods for their preparation and use - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. A microwave-assisted synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones via directed metalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Convenient Synthesis of Julolidines Using Benzotriazole Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Solubility of Julolidine hydrobromide in different solvents.

Technical Guide: Solubility Profile and Solvent Selection for Julolidine Hydrobromide

Executive Summary

Julolidine Hydrobromide (1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline hydrobromide; CAS 83646-41-7) represents a critical intermediate in the synthesis of high-performance fluorescent dyes, organic non-linear optical (NLO) materials, and pharmaceutical scaffolds. Unlike its free base form—which is a lipophilic liquid/low-melting solid—the hydrobromide salt introduces ionic character that drastically alters its solubility landscape.

This guide provides a definitive technical analysis of the solubility of Julolidine Hydrobromide. It moves beyond generic "soluble/insoluble" labels to provide a mechanistic understanding of solvent interactions, enabling researchers to optimize reaction media, purification via recrystallization, and formulation stability.

Part 1: Physicochemical Profile & Solubility Mechanisms

To predict solubility behavior, one must understand the competition between the ionic head group and the lipophilic core.

-

Formula:

-

MW: 254.17 g/mol

-

Physical Form: White to off-white crystalline powder.

-

Melting Point: 239–242 °C (indicating a stable crystal lattice driven by ionic interactions).

The Solubility Mechanism: The molecule consists of a cationic ammonium center (hydrophilic, ionic) constrained within a tricyclic fused ring system (hydrophobic, lipophilic).

-

Protic Solvents (Water, Alcohols): Solvation is driven by hydrogen bonding to the bromide ion and dipole-dipole interactions with the ammonium cation.

-

Chlorinated Solvents (DCM, Chloroform): Unusually for many salts, Julolidine HBr retains significant solubility in dichloromethane (DCM) due to the large, greasy tricyclic hydrocarbon surface area which engages in Van der Waals interactions with the organic solvent.

-

Non-Polar Solvents (Hexane, Ether): The lattice energy of the salt cannot be overcome by weak dispersion forces, rendering it insoluble.

Part 2: Solubility Landscape Data

The following table summarizes the solubility profile based on empirical synthesis protocols and structural analysis.

| Solvent Class | Solvent | Solubility Rating | Estimated Solubility | Application Context |

| Polar Protic | Water | High | > 50 mg/mL | Aqueous coupling reactions (e.g., diazonium coupling). |

| Methanol | High | > 100 mg/mL | Primary solvent for synthesis and crystal growth. | |

| Ethanol | Moderate-High | ~ 30-50 mg/mL | Ideal for recrystallization (cooling method). | |

| Polar Aprotic | DMSO | Very High | > 200 mg/mL | Stock solutions for biological assays; difficult to remove. |

| DMF | High | > 100 mg/mL | Reaction medium for bromination/formylation. | |

| Chlorinated | DCM | Moderate | ~ 10-25 mg/mL | Critical Distinction: Soluble enough for extraction/transfer, unlike many inorganic salts. |

| Non-Polar | Diethyl Ether | Insoluble | < 1 mg/mL | Antisolvent: Used to precipitate the salt from alcohols/DCM. |

| Hexane | Insoluble | < 0.1 mg/mL | Wash Solvent: Removes non-polar impurities (e.g., unreacted free base). |

Critical Note on Hygroscopicity: Hydrobromide salts are frequently hygroscopic. Prolonged exposure to air can lead to water uptake, forming a sticky gum. Store in a desiccator.

Part 3: Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch and temperature conditions.

-

Preparation: Weigh 100 mg of dry Julolidine HBr into a tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100

L increments using a micropipette. -

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

-

Observation: Check for dissolution (clear solution, no particulates).

-

Calculation: If

is the volume added when dissolution is complete:

Protocol 2: Purification via Recrystallization

The "Solvent-Antisolvent" method is recommended over simple cooling due to the salt's steep solubility curve in alcohols.

Reagents:

-

Solvent: Methanol (HPLC Grade)

-

Antisolvent: Diethyl Ether (Anhydrous)

Workflow:

-

Dissolution: Dissolve crude Julolidine HBr in the minimum amount of warm Methanol (approx. 40-50°C). Do not boil vigorously.

-

Filtration: If particulates remain, filter rapidly through a 0.45

m PTFE syringe filter into a clean receiving flask. -

Precipitation:

-

Method A (Rapid): Add Diethyl Ether dropwise with stirring until a persistent cloudiness (turbidity) appears.

-

Method B (Crystal Growth): Carefully layer Diethyl Ether on top of the Methanol solution (2:1 ratio Ether:MeOH) and seal. Allow to stand undisturbed for 24-48 hours.

-

-

Collection: Filter the resulting white crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold Diethyl Ether (removes residual MeOH and non-polar impurities).

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Part 4: Visualized Workflows

Figure 1: Solvent Selection Decision Tree

A logical pathway for selecting the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection based on experimental goals (Synthesis, Purification, or Analysis).

Figure 2: Recrystallization Phase Diagram Logic

Visualizing the solubility differential driving the purification.

Caption: Step-by-step logic for the Methanol/Ether recrystallization protocol.

References

-

Synthesis and Properties of Julolidine Derivatives. Source:Organic Preparations and Procedures International, Vol 33, Issue 6.[8] Relevance: Establishes the solubility of julolidine salts in acidic aqueous media and their isolation via precipitation. URL:[Link]

-

Julolidine: Organic Syntheses Procedure. Source:Organic Syntheses, Coll. Vol. 3, p.504 (1955). Relevance: Fundamental protocol for the base synthesis and purification, highlighting the insolubility of the base in water vs. the salt. URL:[Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. chemrxiv.org [chemrxiv.org]

- 4. iris.unito.it [iris.unito.it]

- 5. 9-BROMO-2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE | 70173-54-5 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 8. Julolidine 97 83646-41-7 [sigmaaldrich.com]

Julolidine hydrobromide CAS number and safety data sheet.

Physicochemical Profile, Safety Protocols, and Experimental Utility[1]

CAS Number: 83646-41-7 Formula: C₁₂H₁₅N[1][2] · HBr Molecular Weight: 254.17 g/mol [1][2]

Executive Summary

Julolidine hydrobromide (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide) is the stabilized hydrobromide salt of julolidine.[1] While the free base (CAS 479-59-4) is a critical intermediate in the synthesis of rigidized coumarin dyes, fluorescent molecular rotors, and organic hole-transport materials, it suffers from susceptibility to photo-oxidation, often turning from a colorless solid to a viscous reddish oil upon air exposure.[1]

The hydrobromide salt serves as the preferred storage and handling form for researchers.[1] It locks the nitrogen lone pair, preventing oxidative degradation and raising the melting point significantly (from ~35°C to ~240°C), thereby allowing for precise stoichiometric weighing and long-term shelf stability.[1] This guide details the technical specifications, safety protocols, and conversion workflows required to utilize this compound effectively.[1]

Part 1: Physicochemical Characterization[1]

The transition from free base to hydrobromide salt alters the physical properties drastically, shifting the compound from a lipophilic, low-melting solid to a hydrophilic, high-melting ionic lattice.[1]

| Property | Julolidine (Free Base) | Julolidine Hydrobromide (Salt) |

| CAS Number | 479-59-4 | 83646-41-7 |

| Molecular Weight | 173.26 g/mol | 254.17 g/mol |

| Physical State | White solid / Oily liquid | White to off-white crystalline powder |

| Melting Point | 34–36 °C | 239–242 °C (dec.)[1][3] |

| Solubility (Water) | Insoluble | Soluble |

| Solubility (Organic) | Soluble in Chloroform, Toluene | Soluble in MeOH, DMSO; Poor in Hexane |

| Stability | Air/Light Sensitive (Oxidizes) | Stable (Hygroscopic) |

Structural Visualization

The following diagram illustrates the protonation site at the bridgehead nitrogen, which is responsible for the salt's stability.[1]

Figure 1: Conversion of Julolidine free base to its Hydrobromide salt locks the nitrogen electrons, preventing oxidation.[1]

Part 2: Safety Data Sheet (SDS) Analysis & Hazard Profile

Signal Word: DANGER

Unlike the free base, which is primarily an irritant, the hydrobromide salt is often classified with higher toxicity and corrosivity due to the acidic nature of the hydrobromide anion and the bioavailability of the amine upon hydrolysis.[1]

Core Hazard Statements (GHS)[1][3][4]

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H318: Causes serious eye damage.[1]

Precautionary Protocols

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Emergency Response Workflow

Figure 2: Immediate response protocols for Julolidine HBr exposure.

Part 3: Experimental Protocols

Researchers rarely use the HBr salt directly in nucleophilic substitutions (e.g., Vilsmeier-Haack formylation or condensation reactions) because the nitrogen is quaternary and non-nucleophilic.[1] You must liberate the free base in situ or prior to reaction. [1]

Protocol A: In-Situ Neutralization (Recommended for One-Pot Reactions)

Use this when the solvent system allows for the presence of base salts.[1]

-

Dissolution: Dissolve Julolidine HBr (1.0 equiv) in the reaction solvent (e.g., DMF, DMSO, or Methanol).

-

Base Addition: Add an organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 – 1.2 equiv).[1]

-

Equilibration: Stir for 15 minutes at room temperature. The solution may become slightly cloudy as Triethylamine Hydrobromide precipitates (depending on solvent).[1]

-

Reaction: Proceed with the addition of the electrophile (e.g., aldehyde, alkyl halide).[1]

Protocol B: Isolation of Free Base (High Purity)

Use this for sensitive catalytic reactions requiring salt-free conditions.[1]

-

Suspension: Suspend Julolidine HBr (5 g) in CH₂Cl₂ (50 mL).

-

Washing: Add 1M NaOH (50 mL) and stir vigorously for 20 minutes. The solid will dissolve, and the organic layer will darken slightly.[1]

-

Separation: Separate the organic layer.[1] Extract the aqueous layer once more with CH₂Cl₂ (20 mL).[1]

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Concentration: Evaporate solvent under reduced pressure.

-

Critical Step: Do not heat above 40°C. The resulting oil (Free Base) is air-sensitive.[1] Use immediately or store under Argon at -20°C.

-

Part 4: Storage and Stability[1]

-

Hygroscopicity: The HBr salt is hygroscopic.[1] Store in a desiccator or tightly sealed container.

-

Light Sensitivity: While more stable than the free base, the salt can still discolor upon prolonged light exposure.[1] Store in amber vials.

-

Shelf Life: >2 years if stored at room temperature (desiccated).[1] The free base degrades within weeks if exposed to air.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12255670, Julolidine hydrobromide.[1] Retrieved January 28, 2026 from [Link][1]

-

Amerigo Scientific. Julolidine Hydrobromide Product Overview. Retrieved January 28, 2026 from [Link][1]

Sources

The Julolidine Scaffold: Structural Mechanics, Synthetic Evolution, and Bio-Application

Technical Whitepaper | Version 1.0

Executive Summary

The julolidine moiety (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) represents a cornerstone in the study of structure-property relationships in organic chromophores. Distinguished by a nitrogen atom fused within a tricyclic system, julolidine exhibits a "frozen" lone pair configuration that enforces planarity and maximizes π-conjugation. This structural constraint—often termed the "Julolidine Effect"—renders the scaffold a superior electron donor compared to its non-cyclic analogs like N,N-diethylaniline. This guide analyzes the historical trajectory of julolidine from its 1892 discovery to its modern utility as a mechanosensitive molecular rotor (e.g., DCVJ) in amyloid fibril detection and membrane viscosity mapping.

Historical Genesis and Structural Evolution

The Pinkus Era (1892)

The chemical history of julolidine begins in 1892 with the work of G. Pinkus , who first reported the synthesis of the parent compound. Pinkus utilized a harsh thermal condensation method, reacting tetrahydroquinoline with trimethylene chlorobromide (1-bromo-3-chloropropane). While low-yielding and requiring extended heating, this work established the feasibility of fusing the nitrogen lone pair into a rigid bicyclic system.

The Glass-Weissberger Optimization (1967)

For decades, the scaffold remained a synthetic curiosity until Glass and Weissberger revisited the protocol in 1967. They optimized the alkylation of tetrahydroquinoline, significantly improving yields (77–81%) and scalability. This optimization democratized access to the scaffold, allowing researchers to explore its electronic properties in dye chemistry and non-linear optics.

The "Julolidine Effect"

The defining feature of this scaffold is the steric constraint imposed on the nitrogen atom. In open-chain analogs like N,N-diethylaniline, the alkyl groups can rotate, allowing the nitrogen lone pair to decouple from the aromatic π-system. In julolidine, the alkyl chains are "tied back" into rings.

-

Consequence: The nitrogen lone pair is forced to remain parallel to the

-orbitals of the benzene ring. -

Result: Maximal orbital overlap, lowered oxidation potential, and a significant bathochromic shift in absorption spectra compared to non-rigid analogs.

Synthetic Pathways and Protocols

Core Synthesis Logic

The synthesis of functionalized julolidine derivatives typically proceeds in three phases:

-

Ring Construction: Formation of the julolidine core (Pinkus/Glass-Weissberger method).

-

Formylation: Introduction of a reactive handle (aldehyde) at the C-9 position via Vilsmeier-Haack reaction.

-

Condensation: Knoevenagel condensation to attach electron-withdrawing groups (e.g., dicyanovinyl) to create push-pull systems.

Visualization: Synthetic Route to DCVJ

The following diagram illustrates the conversion of Aniline to the molecular rotor DCVJ (9-(2,2-dicyanovinyl)julolidine).

Caption: Step-wise synthetic pathway from aniline precursors to the DCVJ molecular rotor.[1][2][3][4][5]

Experimental Protocol: Synthesis of DCVJ

Objective: Synthesis of 9-(2,2-dicyanovinyl)julolidine (DCVJ) from 9-julolidinecarboxaldehyde.

Reagents:

-

9-Julolidinecarboxaldehyde (1.0 eq)

-

Malononitrile (1.2 eq)

-

Piperidine (Catalytic amount, ~0.1 eq)

-

Ethanol (Solvent)[6]

Methodology:

-

Preparation: Dissolve 9-julolidinecarboxaldehyde (e.g., 200 mg) in absolute ethanol (5 mL) in a round-bottom flask.

-

Addition: Add malononitrile (1.2 equivalents) to the solution.

-

Catalysis: Add 1-2 drops of piperidine. The solution will typically darken immediately, indicating the formation of the conjugated system.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Isolation: Cool the reaction mixture to room temperature and then to 0°C. The product, DCVJ, typically precipitates as an orange/red solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol or acetonitrile if necessary.

-

Validation: Confirm structure via

H NMR. Look for the vinyl proton singlet around

Functional Applications: Molecular Rotors & Bio-Sensing[7][8]

Mechanism of Action: TICT State

Julolidine derivatives like DCVJ function as molecular rotors .[7] Their fluorescence quantum yield is intrinsically linked to the viscosity of their environment through the Twisted Intramolecular Charge Transfer (TICT) mechanism.

-

Low Viscosity (Free State): Upon excitation, the dicyanovinyl group rotates relative to the julolidine donor. This twisting relaxes the excited state non-radiatively (heat), resulting in low fluorescence.

-

High Viscosity (Bound State): In rigid environments (e.g., cell membranes, amyloid fibrils), the rotation is mechanically hindered. The molecule is forced to relax radiatively, resulting in a sharp increase in fluorescence intensity.

Visualization: TICT vs. Planar Emission

Caption: The kinetic competition between radiative decay (fluorescence) and TICT-mediated non-radiative decay.

Application: Amyloid Fibril Detection

DCVJ and its carboxylated analog, CCVJ, are critical tools in neurodegenerative disease research.

-

Sensitivity: DCVJ is uniquely sensitive to the early lag phase of amyloid-

aggregation, often detecting oligomers before Thioflavin T (ThT) becomes effective. -

Binding Mode: The hydrophobic julolidine core intercalates into the hydrophobic grooves of misfolded protein aggregates. The subsequent restriction of the vinyl rotor triggers the "turn-on" fluorescence response.

-

Protocol Note: For aqueous applications, DCVJ is typically dissolved in DMSO stock and diluted into PBS (solubility ~0.33 mg/mL in 1:2 DMSO:PBS).[6]

Summary of Key Compounds

| Compound | Structure / Function | Key Application |

| Julolidine | Parent Scaffold | Precursor; Dye chemistry |

| DCVJ | 9-(2,2-dicyanovinyl)julolidine | Membrane viscosity; Amyloid oligomer detection |

| CCVJ | 9-(2-carboxy-2-cyano)vinyl-julolidine | Protein conjugation (via carboxyl group); Antibody labeling |

| Julolidine Red | Cationic dye | Laser dye; Non-linear optics |

References

-

Pinkus, G. (1892). Ueber das Julolidin. Berichte der deutschen chemischen Gesellschaft.

-

Glass, D. B., & Weissberger, A. (1967). Julolidine. Organic Syntheses.

-

Haidekker, M. A., et al. (2001). A novel approach to blood plasma viscosity measurement using fluorescent molecular rotors. American Journal of Physiology-Heart and Circulatory Physiology.

-

Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for cell membrane fluidity. Biochemistry.

-

Raha, S., et al. (2017). Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase. ChemBioChem.

-

Loutfy, R. O. (1986). Fluorescence probes for polymerization reactions. Macromolecules.

Sources

- 1. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rejuvenating old fluorophores with new chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. prepchem.com [prepchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Julolidine Hydrobromide Derivatives & Molecular Rotors

This guide serves as a technical blueprint for utilizing Julolidine Hydrobromide as a precursor for high-fidelity fluorescent molecular rotors. It moves beyond basic definitions to explore the structural mechanics, synthesis pathways, and experimental applications of its derivatives, specifically focusing on viscosity-sensitive fluorophores like DCVJ and CCVJ .

Part 1: The Chemical Core & Structural Mechanics

The Julolidine Advantage

Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is distinct from standard aniline derivatives due to its rigid, fused tricyclic structure . In a typical aniline, the nitrogen lone pair can decouple from the aromatic ring through free rotation. In julolidine, the alkyl chains are fused back to the phenyl ring, locking the nitrogen lone pair into a planar conformation that maximizes conjugation with the aromatic system.

Julolidine Hydrobromide (

The Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The utility of julolidine derivatives lies in their behavior as Molecular Rotors .[1][2]

-

State A (Planar/Conductive): Upon excitation, the molecule exists in a planar, conjugated state with high fluorescence.

-

State B (Twisted/Non-Radiative): In low-viscosity environments, the bond connecting the donor (julolidine) and acceptor (e.g., dicyanovinyl) groups rotates.[2] This creates a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (heat), quenching fluorescence.

-

The Viscosity Switch: In high-viscosity environments (or when bound to rigid pockets like amyloid fibrils), this rotation is mechanically hindered. The molecule is forced to relax radiatively, resulting in a dramatic surge in fluorescence quantum yield.

Figure 1: The TICT mechanism. High viscosity blocks the transition to the dark TICT state, forcing emission from the LE state.

Part 2: Synthesis & Derivatization[1]

To utilize Julolidine Hydrobromide, one must first liberate the free base and then functionalize the electron-rich 9-position (para to the nitrogen).

Synthesis Workflow: HBr Salt to Molecular Rotor (DCVJ)

The most common derivative is 9-(dicyanovinyl)julolidine (DCVJ) .

Step 1: Neutralization (Liberating the Base)

-

Reagents: Julolidine HBr, NaOH (10% aq), Dichloromethane (DCM).

-

Protocol: Dissolve Julolidine HBr in water. Basify with NaOH until pH > 10. Extract 3x with DCM. Dry organic layer over

and evaporate. -

Result: Julolidine free base (viscous oil/solid). Use immediately to avoid oxidation.

Step 2: Vilsmeier-Haack Formylation

-

Reagents:

, DMF. -

Mechanism: Electrophilic aromatic substitution at position 9.

-

Protocol: Cool DMF to 0°C. Add

dropwise (Vilsmeier reagent formation). Add Julolidine free base. Heat to 80°C for 2 hours. Hydrolyze with ice water/sodium acetate. -

Result:9-Julolidine Carboxaldehyde (Solid, bright yellow).

Step 3: Knoevenagel Condensation (The Rotor)

-

Reagents: 9-Julolidine Carboxaldehyde, Malononitrile, Piperidine (cat.), Ethanol.

-

Protocol: Reflux aldehyde and malononitrile in ethanol with catalytic piperidine for 1-2 hours.

-

Result:DCVJ (Orange/Red crystals).

Figure 2: Synthetic route from the stable hydrobromide salt to the active DCVJ sensor.

Part 3: Experimental Protocols & Applications

Protocol: Intracellular Viscosity Mapping

This protocol uses DCVJ to map microviscosity changes in live cells (e.g., during apoptosis or membrane fusion).

Reagents:

-

DCVJ Stock: 10 mM in anhydrous DMSO (Store at -20°C, dark).

-

Loading Buffer: HBSS or PBS (pH 7.4).

Procedure:

-

Cell Preparation: Culture adherent cells (e.g., HeLa, HEK293) on glass-bottom dishes to 70% confluence.

-

Staining:

-

Dilute DCVJ stock to 1-5 µM in warm Loading Buffer. Note: Keep DMSO < 0.1% to avoid cytotoxicity.

-

Incubate cells for 20 minutes at 37°C.

-

Critical: Do not wash excessively. DCVJ is an equilibrium probe; washing may strip it from membranes.

-

-

Imaging:

-

Excitation: 440-460 nm (Cyan).

-

Emission: 490-520 nm (Green).

-

Calibration (Ratiometric): For absolute viscosity values, use a ratiometric derivative (e.g., CCVJ) or calibrate fluorescence lifetime (FLIM), as intensity alone depends on dye concentration.

-

Protocol: Amyloid Fibril Detection

Julolidine derivatives bind to the hydrophobic grooves of amyloid fibrils (Aβ, alpha-synuclein), acting as alternatives to Thioflavin T (ThT).

-

Preparation: Prepare 10 µM DCVJ in PBS.

-

Incubation: Mix 100 µL of protein sample (monomer vs. fibril) with 100 µL dye solution. Incubate 15 mins in dark.

-

Readout: Measure fluorescence (

).-

Result: Fibrillar samples will show >50x intensity increase over monomers.

-

Part 4: Data & Properties[3]

Physical Properties of Key Compounds

| Property | Julolidine HBr | Julolidine (Base) | DCVJ (Derivative) |

| CAS No. | 83646-41-7 | 479-59-4 | 58293-56-4 |

| MW ( g/mol ) | 254.17 | 173.26 | 249.31 |

| State | White/Off-white Solid | Viscous Liquid / Solid | Orange/Red Crystals |

| Solubility | Water, Methanol | DCM, Toluene, DMSO | DMSO, Acetone, Lipids |

| Excitation | N/A (Non-fluorescent) | ~360 nm | 430-450 nm |

| Emission | N/A | ~400 nm | 490-510 nm (Viscosity Dependent) |

Viscosity Sensitivity (Power Law)

The fluorescence quantum yield (

- : Viscosity[3][4]

- : Sensitivity constant (typically 0.5 - 0.6 for DCVJ)

-

Implication: A linear plot of

vs

References

-

Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry, 28(16), 6678-6686.[5] Link

-

Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—concepts and applications. Organic & Biomolecular Chemistry, 5(11), 1669-1678. Link

-

Levine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404-410. Link

-

PubChem. Julolidine Hydrobromide (CID 12255670). National Library of Medicine. Link

-

Sigma-Aldrich. 9-(2,2-Dicyanovinyl)julolidine Product Sheet.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 5. 9-(2,2-二氰乙烯基)久洛啶 BioReagent, suitable for fluorescence, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Julolidine hydrobromide | C12H16BrN | CID 12255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties like melting point and boiling point of Julolidine hydrobromide.

Technical Whitepaper: Physicochemical Characterization of Julolidine Hydrobromide

Executive Summary

Julolidine hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine, a rigid tricyclic amine.[1][2][3] Unlike its free base counterpart—which exists as a low-melting solid or viscous liquid prone to oxidation—the hydrobromide salt offers enhanced stability, higher crystallinity, and defined thermal transitions.[1] These properties make it a critical intermediate in the synthesis of fluorescent probes (e.g., BODIPY dyes), organic light-emitting diodes (OLEDs), and pharmaceutical precursors.[1] This guide provides an authoritative analysis of its physical properties, focusing on melting point (MP) and thermal behavior, supported by validated experimental protocols.[1]

Chemical Identity & Structural Context

To accurately characterize Julolidine hydrobromide, one must distinguish it from the free base.[1] The salt formation locks the nitrogen lone pair, significantly altering the physical state and thermal stability.[1]

Table 1: Comparative Physicochemical Profile

| Feature | Julolidine (Free Base) | Julolidine Hydrobromide (Salt) |

| CAS Number | 479-59-4 | 83646-41-7 |

| Formula | C₁₂H₁₅N | C₁₂H₁₅N[1][2] · HBr |

| Molar Mass | 173.26 g/mol | 254.17 g/mol |

| Physical State | Amber liquid / Low-melting solid | White to off-white crystalline powder |

| Melting Point | 34–40 °C | 239–242 °C (Primary Lit.)[1] |

| Solubility | Toluene, Chloroform, DCM | Water, Methanol, Hot Ethanol |

Thermal Properties Analysis

Melting Point: The Critical Purity Indicator

The melting point of Julolidine hydrobromide is its most defining physical characteristic for quality control.[1]

-

Standard Range: Authoritative sources place the melting point between 239°C and 242°C .[1][2][3][4]

-

Deviations: Values as low as 218°C have been reported.[1][2] Scientifically, this depression is rarely due to polymorphism but rather:[1]

Boiling Point vs. Decomposition

A common misconception in automated databases is the assignment of a boiling point (e.g., ~347°C) to the salt.[1]

-

Scientific Reality: Julolidine hydrobromide is an ionic solid.[1] It does not exhibit a true boiling point at atmospheric pressure.[1][5]

-

Mechanism: Upon heating beyond its melting point (>250°C), the lattice energy is overcome, leading to dissociation (releasing HBr gas) or oxidative decomposition of the organic core.[1] The "boiling point" found in literature often refers to the theoretical boiling point of the parent free base or a predicted value that ignores ionic interactions.[1]

Experimental Protocols

Protocol A: Synthesis & Recrystallization (Purity Assurance)

Objective: To isolate high-purity Julolidine HBr for accurate thermal characterization.

-

Dissolution: Dissolve 10.0 g of commercial Julolidine (Free Base) in 50 mL of diethyl ether or hexane. Cool to 0–4°C in an ice bath.

-

Acidification: Slowly bubble dry HBr gas or add 48% hydrobromic acid dropwise with vigorous stirring. The salt will precipitate immediately as a white solid.[1]

-

Filtration: Filter the precipitate under vacuum using a sintered glass funnel.

-

Recrystallization (Crucial Step):

-

Drying: Dry the crystals in a vacuum oven at 60°C for 24 hours over P₂O₅ to remove trace moisture.

Protocol B: Capillary Melting Point Determination

Objective: To determine the precise melting range as a proxy for purity.

-

Sample Prep: Grind the dried Julolidine HBr crystals into a fine powder. Fill a capillary tube to a height of 2–3 mm.[1] Compact the sample by tapping the tube on a hard surface.[1]

-

Apparatus Setup: Use a calibrated melting point apparatus (e.g., Stuart SMP30 or equivalent).[1]

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 220°C.[1]

-

Slow Ramp:1.0°C/min from 220°C until melting is complete.

-

-

Observation: Record two temperatures:

-

Validation: A range >2°C (e.g., 235–240°C) indicates impurity.[1] Recrystallize and repeat.

Visualization of Workflows

Figure 1: Synthesis and Characterization Logic

This diagram illustrates the transformation from the unstable free base to the stable salt and the decision logic for thermal analysis.[1]

Caption: Workflow for converting Julolidine free base to the hydrobromide salt, illustrating the critical purification loop required before accurate thermal characterization.

Figure 2: Thermal Transition Pathway

This diagram details the physical changes occurring during the heating process, distinguishing between melting and decomposition.[1]

Caption: Thermal transition pathway of Julolidine HBr. Note the distinct liquid phase before the onset of irreversible decomposition.[1]

References

-

Sigma-Aldrich. (2025).[1][5][6] Julolidine hydrobromide Product Specification & COA. Retrieved from

-

ChemicalBook. (2025).[1][4][7] Julolidine Hydrobromide MSDS and Physical Properties. Retrieved from

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Julolidine Hydrobromide (CID 12255670).[1] Retrieved from

-

Organic Syntheses. (1946).[1] Julolidine Synthesis and Derivatives. Coll. Vol. 3, p. 504.[1][2] Retrieved from [1]

-

Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: Julolidine Compounds. Retrieved from

Sources

- 1. Julolidine hydrobromide | C12H16BrN | CID 12255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Julolidine | 479-59-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. JULOLIDINE HYDROBROMIDE - Safety Data Sheet [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

How to use Julolidine hydrobromide as a fluorescent probe?

Application Note: Probing Microviscosity and Protein Aggregation with Julolidine Hydrobromide

Part 1: Executive Summary & Scientific Principle

Julolidine Hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine, a rigid bicyclic aniline derivative.[1][2] While often used as a precursor for high-performance molecular rotors (like DCVJ), the core julolidine structure itself exhibits unique fluorescence properties governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1][2][3]

This guide details the use of Jul-HBr as a micro-environmental probe. Unlike rigid fluorophores (e.g., fluorescein), Jul-HBr’s fluorescence quantum yield is intrinsically linked to the viscosity and polarity of its immediate environment.[2]

The TICT Mechanism (The "Rotor" Effect)

The sensing capability of Julolidine relies on the rotational freedom of its amino group relative to the aromatic ring.

-

Excitation: Upon photon absorption, the molecule enters a planar Locally Excited (LE) state.[1][2]

-

Relaxation (Low Viscosity): In fluid environments, the amino group rotates (twists), forming a non-emissive TICT state.[1][2] The energy dissipates non-radiatively (heat).[1]

-

Fluorescence (High Viscosity): In viscous environments (or when bound to rigid protein aggregates), this rotation is mechanically hindered.[1][2][4] The molecule is forced to relax radiatively, resulting in a sharp increase in fluorescence intensity.[2]

Senior Scientist Insight (Critical Chemistry): Julolidine Hydrobromide is a salt.[1][2] The nitrogen atom is protonated in the solid state. To function as a TICT probe, the nitrogen lone pair must be available for charge transfer.[1][2] Therefore, experimental conditions must maintain a pH > 6.0 (above the pKa ~5.7 of julolidine) to ensure the molecule exists in its active, deprotonated free-base form.[2]

Part 2: Technical Specifications & Properties

| Property | Specification | Notes |

| Chemical Name | Julolidine hydrobromide | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine HBr |

| MW | 254.17 g/mol | Salt form ensures water solubility.[1][2] |

| Excitation Max | ~320–360 nm | UV-active.[1] (Note: Derivatives like DCVJ are Vis-active).[1][2] |

| Emission Max | ~400–450 nm | Blue/Green emission; solvent dependent.[1] |

| Solubility | Water, Methanol, DMSO | High water solubility compared to free base.[1][2] |

| pKa | ~5.7 | Critical: Buffer pH must be > 6.0 for fluorescence.[1] |

| Storage | -20°C, Desiccated, Dark | Hygroscopic and light sensitive.[1][2] |

Part 3: Experimental Protocols

Protocol A: Microviscosity Measurement (The Förster-Hoffmann Method)

Objective: Quantify the microviscosity of a solution or cellular compartment.

Materials:

Workflow Diagram:

Caption: Step-by-step workflow for establishing a viscosity calibration curve using Jul-HBr.

Step-by-Step Procedure:

-

Stock Preparation: Dissolve Jul-HBr in DMSO to create a 10 mM stock. Store in aliquots at -20°C.

-

Calibration Standards: Prepare a series of Glycerol/PBS mixtures ranging from 0% to 90% glycerol (v/v). This creates a viscosity range from ~1 cP to ~200 cP.[1]

-

Staining: Dilute the stock into each standard to a final concentration of 10 µM.

-

Equilibration: Incubate for 10 minutes at 25°C in the dark.

-

Measurement: Record emission spectra (Ex: 350 nm / Em: 400–450 nm).

-

Data Analysis (Self-Validation):

Protocol B: Detection of Protein Aggregation (Amyloid Fibrils)

Objective: Monitor the formation of amyloid fibrils (e.g., Insulin, Lysozyme, Aβ) using Jul-HBr as a hydrophobic pocket sensor.[1][2]

Mechanism: Julolidine binds to the exposed hydrophobic grooves of amyloid fibrils. This binding restricts the rotor's motion, triggering a fluorescence "turn-on" response similar to Thioflavin T (ThT), but with different binding specificity.[1][2]

Workflow Diagram:

Caption: Mechanism of fluorescence activation upon binding to amyloid fibrils.[1][2]

Step-by-Step Procedure:

-

Protein Preparation: Prepare protein solution (e.g., Insulin 2 mg/mL) in aggregation buffer (e.g., pH 2.0 or 7.4 depending on target).[1][2]

-

Probe Addition: Add Jul-HBr to a final concentration of 20 µM.

-

Induction: Induce aggregation (e.g., heat to 65°C with agitation).[1][2]

-

Kinetic Monitoring: Measure fluorescence every 5–10 minutes.

-

Interpretation: A sigmoidal increase in fluorescence intensity indicates the nucleation and elongation phases of amyloid formation.[1]

Part 4: Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| No Fluorescence | pH is too low (< 5.7).[1][2] | The nitrogen is protonated ( |

| High Background | Dye aggregation or precipitation.[1] | Julolidine free base is hydrophobic.[1] If pH > 8 or concentration > 50 µM, it may precipitate.[1][2] Use < 20 µM. |

| Non-Linear Calibration | Inner Filter Effect.[1] | Concentration is too high. Absorbance at Ex wavelength should be < 0.1 OD.[1] Dilute sample. |

| Blue Shift | Polarity change vs. Viscosity.[1] | Julolidine is solvatochromic.[1] Ensure the solvent polarity of the calibration curve matches the sample (e.g., use Glycerol/Water, not Glycerol/Methanol).[2] |

References

-

Förster, T., & Hoffmann, G. (1971).[1][2] Effect of Viscosity on the Fluorescence Quantum Yield of Dye Molecules. Z. Phys. Chem. (Foundational paper for the viscosity-fluorescence relationship).[1]

-

Haidekker, M. A., & Theodorakis, E. A. (2007).[1][2] Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry . (Comprehensive review of Julolidine derivatives like DCVJ).

-

Kung, C. E., & Reed, J. K. (1989).[1][2] Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry . (Application of Julolidine rotors in protein assembly).

-

PubChem. (2025).[1][2] Julolidine Hydrobromide Compound Summary. (Chemical and Physical Safety Data).

Sources

Experimental protocol for Julolidine hydrobromide in cell imaging.

Application Note: Julolidine-Based Molecular Rotors for Intracellular Viscosity & Amyloid Imaging

Part 1: Executive Summary & Mechanism of Action

1.1 The Julolidine Moiety: More Than a Precursor While Julolidine Hydrobromide (CAS 83646-41-7) is chemically categorized as a precursor used to synthesize fluorescent dyes, its rigid tricyclic nitrogen structure is the functional core of a powerful class of imaging probes known as Molecular Rotors .

In cell biology and drug development, "Julolidine" rarely refers to the raw hydrobromide salt usage in imaging (which requires toxic UV excitation), but rather to its derivatives , most notably DCVJ (9-(dicyanovinyl)-julolidine) and CCVJ . These probes are unique because their fluorescence quantum yield is directly dependent on the microviscosity of their environment, not just concentration.

1.2 The TICT Mechanism (Twisted Intramolecular Charge Transfer) The scientific value of Julolidine probes lies in the TICT mechanism.

-

Low Viscosity (e.g., Cytosol): Upon excitation, the julolidine "rotor" and the vinyl "stator" twist relative to each other. This rotation dissipates energy non-radiatively (heat). Result: Low Fluorescence.

-

High Viscosity (e.g., Membranes, Protein Aggregates): The solvent viscosity mechanically hinders this rotation. The molecule is "locked" in a planar state, forcing energy dissipation through photon emission. Result: High Fluorescence.

This self-validating mechanism makes Julolidine probes ratiometric sensors for cytoskeletal dynamics, membrane fluidity, and amyloid fibril formation .

Figure 1: The TICT Mechanism. Fluorescence competes with bond rotation. High viscosity blocks rotation, enhancing signal.

Part 2: Reagent Preparation & Handling

2.1 Handling Julolidine Hydrobromide (The Precursor) If you are starting with the raw salt (Julolidine HBr) for synthesis or UV-based assays:

-

Solubility: Soluble in water and methanol.

-

Stock Solution: Prepare 100 mM in DMSO or Methanol. Store at -20°C, protected from light.

-

Safety: Julolidine is a skin irritant. Wear nitrile gloves.

2.2 Preparing the Imaging Probe (DCVJ Example) Standard imaging uses the derivative DCVJ. If synthesizing from Julolidine HBr, ensure purification removes unreacted precursors.

-

Stock Concentration: 10 mM in anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Stable for 6 months.

-

Working Solution: Dilute to 1–10 µM in HBSS or PBS immediately before use. Avoid serum-containing media during loading (serum albumin binds the dye, causing background fluorescence).

Part 3: Protocol - Intracellular Microviscosity Mapping

Objective: To map viscosity gradients in live cells (e.g., distinguishing mitochondrial matrix viscosity from cytosolic viscosity).

Experimental Workflow:

Figure 2: Step-by-step workflow for live-cell viscosity imaging.

Detailed Procedure:

-

Seeding: Plate cells (e.g., HeLa, HEK293) on 35mm glass-bottom dishes. Allow 24h adherence.

-

Washing: Remove culture media. Wash cells 2x with pre-warmed HBSS (Hank's Balanced Salt Solution). Critical: Serum proteins (BSA/FBS) have hydrophobic pockets that bind Julolidine, creating false "high viscosity" signals.

-

Loading: Add working solution (e.g., 5 µM DCVJ in HBSS).

-

Incubation: Incubate for 20 minutes at 37°C in the dark.

-

Imaging (Live): Transfer immediately to a microscope stage top incubator (37°C, 5% CO2).

-

Excitation: 440–460 nm (Blue diode or Argon laser).

-

Emission: 490–530 nm (Green channel).

-

Note: Julolidine probes are sensitive to photo-oxidation. Use low laser power (<2%).

-

3.1 Viscosity Calibration (The "Self-Validating" Step) To convert arbitrary fluorescence units (AFU) to absolute viscosity (centipoise, cP), you must generate a calibration curve.

-

Prepare mixtures of Methanol/Glycerol (0% to 90% Glycerol) to create known viscosity standards.

-

Add dye (5 µM) to each mixture.

-

Measure fluorescence intensity.[1]

-

Plot log(Intensity) vs. log(Viscosity) . The relationship is typically linear according to the Förster-Hoffmann equation:

(Where

Part 4: Protocol - Amyloid Fibril Detection

Objective: Detect protein misfolding (e.g., Aβ, Tau, or Lysozyme fibrils) using Julolidine's affinity for beta-sheet channels.

Why Julolidine? Unlike Thioflavin T (ThT), Julolidine derivatives often bind to different hydrophobic pockets, providing complementary structural data.

Procedure:

-

Protein Preparation: Incubate monomeric protein (e.g., Lysozyme) under acidic/high-temp conditions to induce fibrillation.

-

Probe Addition: Add Julolidine probe (10 µM final) to the protein solution.

-

Kinetic Monitoring: Measure fluorescence every 5 minutes in a plate reader.

-

Ex/Em: Depends on derivative (DCVJ: 450/500nm).

-

-

Data Interpretation: A sigmoidal increase in fluorescence indicates the nucleation-dependent polymerization of fibrils.

Part 5: Data Analysis & Troubleshooting

5.1 Data Presentation Table

| Parameter | Low Viscosity (Cytosol) | High Viscosity (Membrane/Fibril) |

|---|---|---|

| Rotor State | Free Rotation | Restricted Rotation |

| Decay Path | Non-Radiative (Heat) | Radiative (Photon) |

| Lifetime (

5.2 Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| High Background | Serum binding | Wash cells thoroughly with serum-free HBSS before staining. |

| No Signal | Dye efflux | Use Verapamil (MDR inhibitor) if cells pump out the dye; Check Ex/Em settings. |

| Rapid Bleaching | ROS generation | Reduce laser power; limit exposure time; use anti-fade live-cell buffer if possible. |

| Precipitation | Low solubility | Ensure stock is fully dissolved in DMSO before diluting in aqueous buffer. |

References

-

Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(16), 2669-2683. Link

-

Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for cell-membrane fluidity. Biochemistry, 28(16), 6678-6686. Link

-

Sutharsan, J., et al. (2010). Rational design of amyloid binding agents based on the molecular rotor motif. ChemMedChem, 5(1), 56-60. Link

-

Levitt, J. A., et al. (2009). Fluorescence anisotropy of molecular rotors for viscosity sensing. ChemPhysChem, 10(15), 2658-2664. Link

(Note: While "Julolidine Hydrobromide" is the chemical precursor, the protocols above utilize the functional fluorophores derived from this core structure to ensure experimental success in biological imaging.)

Sources

Application Note: Julolidine Hydrobromide Derivatives for High-Sensitivity Metal Ion Detection

Executive Summary

Julolidine hydrobromide (CAS: 7335-26-4) serves as a critical structural precursor for a class of rigid, high-quantum-yield fluorescent probes. Unlike flexible amine donors, the fused ring system of the julolidine moiety restricts bond rotation, effectively inhibiting Twisted Intramolecular Charge Transfer (TICT) . This structural rigidity minimizes non-radiative energy decay, making julolidine-based sensors exceptionally bright and sensitive.

This guide details the application of julolidine derivatives in detecting transition metal ions (

Mechanism of Action

The sensing capability of julolidine probes relies on the modulation of Intramolecular Charge Transfer (ICT) .

-

The Donor: The nitrogen atom in the julolidine ring acts as a strong electron donor.

-

The Acceptor: A conjugated group (e.g., Schiff base, hydrazone) acts as the electron acceptor.

-

The Trigger:

-

Free State: The probe may exhibit weak fluorescence due to Photoinduced Electron Transfer (PET) or specific quenching mechanisms.

-

Bound State (Metal Chelation): Binding a metal ion (e.g.,

) to the receptor site blocks the quenching pathway (e.g., inhibiting PET) or enhances the rigidity of the system (Chelation-Enhanced Fluorescence, CHEF ). This results in a sharp "Turn-On" fluorescence response.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

Visualization: Sensing Mechanism[1][2][3]

Figure 1: Mechanism of fluorescence activation. Metal binding rigidifies the structure, blocking non-radiative decay pathways and triggering emission.

Protocol A: Synthesis of a Representative Julolidine Sensor

Note: Julolidine hydrobromide is typically converted into 8-hydroxyjulolidine-9-carboxaldehyde via Vilsmeier-Haack formylation before condensation. This protocol assumes the use of the aldehyde derivative, a standard intermediate derived from the hydrobromide salt.

Target: Synthesis of a Julolidine-Schiff Base Probe (Generic Protocol for

Reagents Required[1][2][3][4]

-

Precursor: 8-Hydroxyjulolidine-9-carboxaldehyde (derived from Julolidine Hydrobromide).

-

Linker: Hydrazine hydrate or phenylhydrazine derivative.

-

Solvent: Absolute Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid (catalytic amount).

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 mmol of 8-hydroxyjulolidine-9-carboxaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Condensation: Dropwise add 1.0 mmol of the hydrazine derivative (dissolved in 5 mL ethanol) to the stirring solution.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). -

Isolation:

-

Cool the reaction mixture to room temperature.

-

A precipitate (the Schiff base sensor) should form.

-

Filter the precipitate and wash 3x with cold ethanol.

-

-

Purification: Recrystallize from hot ethanol or acetonitrile to obtain the pure sensor.

-

Validation: Verify structure via

-NMR and Mass Spectrometry (ESI-MS).

Protocol B: Fluorometric Detection of Metal Ions

This protocol describes the quantitative detection of

Materials

-

Probe Stock: 1 mM Julolidine Probe in DMSO.

-

Metal Stock: 10 mM

(or perchlorate salt) in deionized water. -

Buffer: 10 mM HEPES or PBS (pH 7.2–7.4).

-

Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).

Experimental Workflow

Figure 2: Step-by-step fluorometric titration workflow.

Detailed Steps

-

Probe Working Solution: Dilute the 1 mM DMSO stock into the buffer to reach a final concentration of 10

M . Ensure the final DMSO content is <1% to prevent solvent effects, unless the probe requires higher organic co-solvent (e.g., EtOH/Water 1:1). -

Blank Reading: Place 3 mL of the probe solution in a quartz cuvette. Record the emission spectrum (Excitation typically ~430-450 nm; Emission ~500-650 nm).

-

Titration:

-

Add aliquots of the Metal Stock solution (

increments) to the cuvette. -

Mix gently by pipetting or magnetic stirring.

-

Allow 2 minutes for equilibrium.

-

-

Measurement: Record the fluorescence spectrum after each addition until saturation is reached (intensity plateaus).

-

Selectivity Check: Repeat the assay with competing ions (

,

Data Analysis & Performance Metrics

Limit of Detection (LOD) Calculation

The LOD is calculated using the linear region of the titration curve:

- : Standard deviation of the blank (probe only) emission intensity (measure 10 times).

- : Slope of the linear regression line (Intensity vs. Concentration).

Binding Constant ( )

Determine the association constant using the Benesi-Hildebrand equation for 1:1 stoichiometry:

- : Fluorescence of free probe.

-

: Fluorescence at metal concentration

- : Fluorescence at saturation.

Comparative Performance Table (Literature Values)

| Probe Type | Target Ion | Mechanism | Detection Limit (LOD) | Reference |

| Julolidine-Schiff Base | CHEF / Turn-on | ~1.6 | [1] | |

| Julolidine-Hydrazone | CHEF | ~15 nM | [2] | |

| Julolidine-Furan | ICT Enhancement | High Selectivity | [3] | |

| Julolidine-Coumarin | Quenching/Restoration | ~0.5 | [4] |

References

-

Royal Society of Chemistry. "Julolidine-based Schiff's base as a Zn2+ chemosensor: experimental and theoretical study." RSC Advances. Link

-

National Institutes of Health (PubMed). "A Julolidine Aldehyde Dansyl Hydrazine Schiff Base as Fluorescence Chemosensor for Zn2+ ions Recognition." PubMed. Link

-

ResearchGate. "Fluorescent chemosensor based-on the combination of julolidine and furan for selective detection of zinc ion." Journal of Fluorescence. Link

-

Google Patents. "Julolidine conjugates and methods for their preparation and use (US8642764B1)." Google Patents. Link

-

Royal Society of Chemistry. "Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis." Sensors & Diagnostics. Link

Sources